![molecular formula C17H26N4O B2508152 6-アミノ-3-メチル-4-ノニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル CAS No. 402953-87-1](/img/structure/B2508152.png)

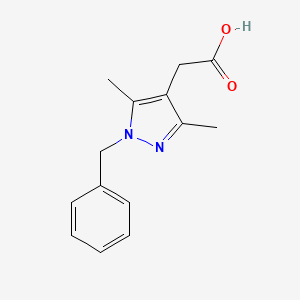

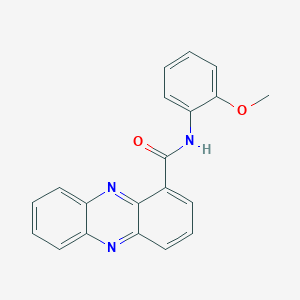

6-アミノ-3-メチル-4-ノニル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been achieved through several methods, including one-pot multicomponent reactions. These methods utilize different catalysts and conditions, such as deep eutectic solvents , silica-supported tetramethylguanidine under solvent-free conditions , titanium dioxide nanoparticles , glycerol as a green medium , and aqueous medium without catalysts . The use of environmentally benign solvents and catalysts, as well as the absence of toxic organic solvents, is a common theme in these studies, aiming for greener and more sustainable chemistry.

Molecular Structure Analysis

The molecular structure of pyrano[2,3-c]pyrazole derivatives has been investigated using various spectroscopic techniques and computational methods. For instance, a comparative experimental and theoretical study was conducted on a synthetic analog of the 4H-pyran motif, which included spectral and structural properties analysis using FT-IR, NMR, and density functional theory (DFT) computations . These studies are crucial for understanding the electronic and spatial configuration of the molecules, which is essential for their potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of the pyrano[2,3-c]pyrazole derivatives is typically explored through their synthesis pathways. The one-pot multicomponent reactions involve the cyclocondensation of various starting materials such as aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate . The mechanistic pathway of these reactions has also been studied using DFT to optimize the structure of intermediates and transition states .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their synthesis conditions and molecular structure. High yields, short reaction times, and the ability to carry out reactions under ambient conditions are some of the reported advantages . The solubility, stability, and reactivity of these compounds can be influenced by the choice of solvent and catalyst, as well as the presence of different functional groups in the molecule .

科学的研究の応用

- 降圧作用と血管弛緩作用: 研究者らは、6-アミノ-3-メチル-4-(2-ニトロフェニル)-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの血管弛緩作用を研究しています。 カルシウムチャネル遮断を介した降圧効果を示すことが判明しました .

- 抗菌作用と抗炎症作用: ジヒドロピラノ[2,3-c]ピラゾール (DHPP) は、抗菌作用と抗炎症作用で知られています。 この化合物は、創薬に潜在的な用途があります .

- ナノ卵殻/Ti (IV) 触媒: ナノ卵殻/Ti (IV) は、ジヒドロピラノ[2,3-c]ピラゾールの合成のための自然由来の触媒として使用されてきました。 この触媒は、穏やかな反応条件、短い反応時間、高い収率、および再使用可能性などの利点を提供します。 有毒な有機溶媒を使用しないため、環境にやさしいです .

- 二酸化チタンナノ粒子: 別の研究では、二酸化チタンのナノサイズの粒子が、無溶媒条件下での6-アミノ-4-アリール-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルのワンポット合成のための再生可能な触媒として使用されました .

- CoCeO2 ナノ粒子: CoCeO2 ナノ粒子は、水性媒体中で6-アミノ-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル誘導体の合成のための効率的、再利用可能、および不均一な触媒として使用されてきました .

- キナーゼ阻害活性: DHPP は、対象化合物を含め、そのキナーゼ阻害特性について調査されてきました。 これらの活性は、がん研究と創薬において関連しています .

- 殺菌作用と殺貝虫作用: DHPP 誘導体のいくつかは、殺菌作用と殺貝虫作用を示し、害虫駆除と公衆衛生に影響を与える可能性があります .

医薬品化学と創薬

グリーンケミストリーと触媒開発

生物学および薬理学的研究

将来の方向性

作用機序

Target of Action

The primary target of 6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . These channels play a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system .

Mode of Action

This compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is a necessary step for muscle contraction . The compound’s interaction with the L-type calcium channel was confirmed through in vitro studies, where it was observed to induce a significant concentration-dependent lowering of contraction provoked by cumulative CaCl2 adding .

Biochemical Pathways

The blockade of the L-type calcium channel affects the calcium signaling pathway . This pathway is crucial for various cellular processes, including muscle contraction. By blocking the influx of calcium ions, the compound disrupts the normal functioning of this pathway, leading to relaxation of the smooth muscle cells .

Pharmacokinetics

The compound has been shown to have significantantihypertensive activity in vivo, suggesting good bioavailability

Result of Action

The result of the compound’s action is vasorelaxation . By blocking the L-type calcium channel, the compound prevents muscle contraction, leading to relaxation of the smooth muscle cells in the blood vessels. This relaxation results in the dilation of the blood vessels, thereby reducing blood pressure . In vivo studies have confirmed that the compound has significant antihypertensive activity .

特性

IUPAC Name |

6-amino-3-methyl-4-nonyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c1-3-4-5-6-7-8-9-10-13-14(11-18)16(19)22-17-15(13)12(2)20-21-17/h13H,3-10,19H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYDBKHTOSOIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1C(=C(OC2=NNC(=C12)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2508073.png)

![1-Methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)

![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)